4-(Methylthio)phenol
Overview
Description
4-(Methylthio)phenol is a compound that has been studied for its various properties and potential applications. It is a phenol derivative with a methylthio group attached to the benzene ring. This compound is of interest due to its electron-withdrawing substituent, which can stabilize radical species when oxidized, as seen in the study of its model compound, 2-methylthio-4-methylphenol . Additionally, 4-(methylthio)phenoxy moieties have been incorporated into metal-free and metallophthalocyanines, showing enhanced solubility in organic solvents and potential antioxidant properties .
Synthesis Analysis
The synthesis of compounds related to 4-(Methylthio)phenol involves various chemical reactions. For instance, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Another related compound, 4-(2,4-Dichlorophenoxy)phenol, was synthesized from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions including etherization, reduction, diazotization, and hydrolysis . Additionally, 2-(phenylthio)phenols were synthesized using a tandem copper(I)-catalyzed C-S coupling/C-H functionalization process .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was elucidated using X-ray single-crystal diffraction, and the molecular geometry was compared with density functional theory calculations . Similarly, the structure of a non-peripherally tetra-substituted copper phthalocyanine containing a 4-(trifluoromethylthio)phenoxy group was confirmed by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of compounds related to 4-(Methylthio)phenol has been explored in various studies. For instance, the oxidative polymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol was carried out in an aqueous alkaline medium using NaOCl as an oxidant . The Schiff base compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, exhibits an intramolecular O-H...N hydrogen bond, which stabilizes its molecular conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Methylthio)phenol-related compounds have been extensively studied. The electrochemical properties of poly-4-[(2-methylphenyl)iminomethyl]phenol were investigated, showing that the polymer behaves as a typical semiconductor . The optical and surface properties of (4-(trifluoromethylthio)phenoxy) copper(II) phthalocyanine were also examined, including UV-vis spectra, band gap, and dielectric properties . The antioxidant properties of tetrasubstituted metal-free and metallophthalocyanines bearing 4-(methylthio)phenoxy moieties were evaluated, with the cobalt phthalocyanine compound showing the highest activity .
Scientific Research Applications
Electrochemical and Theoretical Studies :4-(Methylthio)phenol and related compounds, like 2-methylthio-4-methylphenol, have been studied for their physicochemical properties. These studies include electrochemical analysis and theoretical calculations, revealing the role of the methylthio group as an electron-withdrawing substituent, stabilizing radical species in one-electron oxidation states. This has implications for understanding the nature of cofactors in enzymes such as galactose oxidase (Itoh et al., 1993).
Synthesis and Structural Analysis :Research has focused on synthesizing and structurally analyzing compounds related to 4-(Methylthio)phenol. For instance, Schiff base ligands like 4-(((4-ethylphenyl)imino)methyl)phenol and (E)-4-((naphthalen-2-ylimino) methyl) phenol have been synthesized and characterized using various techniques including NMR, FTIR, and mass spectroscopy. These compounds have been studied for their potential in corrosion inhibition (Elemike et al., 2017).
Catalysis Research :Studies on catalysis, such as the methylation of phenol with methanol using Cu–Co synergism in ferrospinel systems, have been conducted. These investigations offer insights into the effects of different catalyst compositions and reaction temperatures on product formation, demonstrating the utility of related compounds in catalytic processes (Mathew et al., 2002).
Natural Product and Semiochemical Studies :(Methylthio)phenols, including 4-(Methylthio)phenol, have been identified as natural products and semiochemicals in certain orchids. These compounds are used by orchids to attract pollinators through sexual deception, revealing a fascinating aspect of plant-insect interaction and chemical ecology (Bohman et al., 2017).
Antioxidant Properties and Photocatalysis :Novel tetrasubstituted metal-free and metallophthalocyanines bearing 4-(methylthio)phenoxy moieties have been synthesized. These compounds have shown enhanced solubility in organic solvents and significant antioxidant properties, indicating their potential use as antioxidant agents. Their application in photocatalysis has also been explored (Yıldırım et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-methylsulfanylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASBCTGZKABPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051547 | |
Record name | 4-(Methylthio)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)phenol | |
CAS RN |
1073-72-9 | |
Record name | 4-(Methylthio)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylthio)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylthio)phenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Methylthio)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylthio)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-HYDROXYTHIOANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T83QI0Z1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.